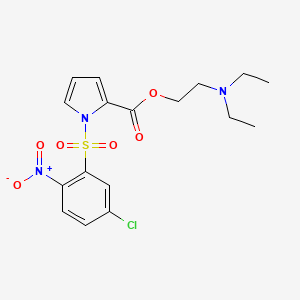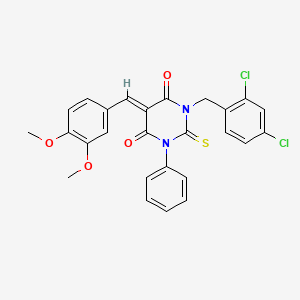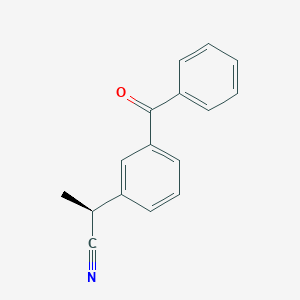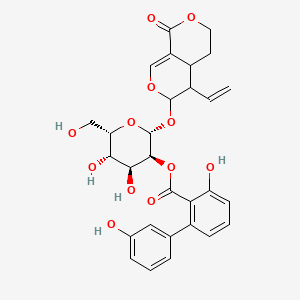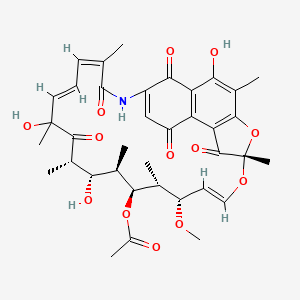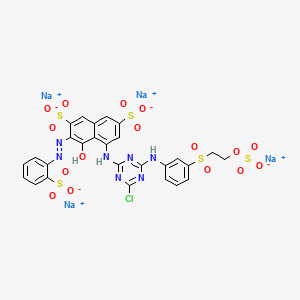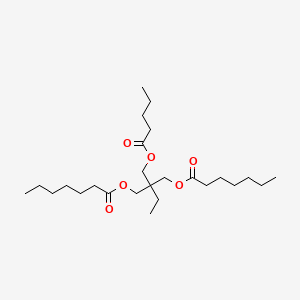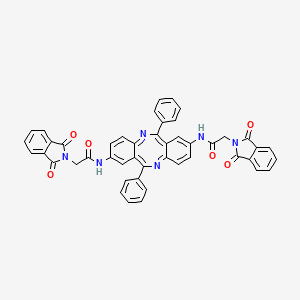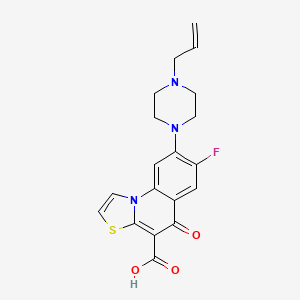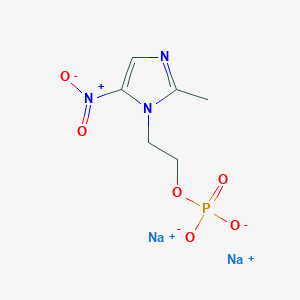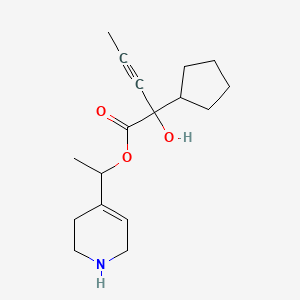
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate is a complex organic compound with a unique structure that combines elements of pyridine, cyclopentane, and glycolate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate typically involves multiple steps, starting with the preparation of the pyridine and cyclopentane derivatives. The key steps include:
Formation of the pyridine derivative: This involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl group at the 1-position of the pyridine ring.
Cyclopentane derivative synthesis: The cyclopentane ring is functionalized with a propynyl group through a series of reactions involving alkylation and subsequent cyclization.
Coupling reaction: The pyridine and cyclopentane derivatives are then coupled using a glycolate linker under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular activity and physiological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar pyridine structure but different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but varying functional groups.
Propriétés
Numéro CAS |
93101-35-0 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(1,2,3,6-tetrahydropyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-3-10-17(20,15-6-4-5-7-15)16(19)21-13(2)14-8-11-18-12-9-14/h8,13,15,18,20H,4-7,9,11-12H2,1-2H3 |
Clé InChI |
YSPJTHUINWTOBL-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(C1CCCC1)(C(=O)OC(C)C2=CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


